beta-Amyrin

Catalog No.
S521015
CAS No.
559-70-6
M.F
C30H50O
M. Wt
426.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
beta-Amyrin

CAS Number

559-70-6

Product Name

beta-Amyrin

IUPAC Name

(3S,4aR,6aR,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-ol

Molecular Formula

C30H50O

Molecular Weight

426.7 g/mol

InChI

InChI=1S/C30H50O/c1-25(2)15-16-27(5)17-18-29(7)20(21(27)19-25)9-10-23-28(6)13-12-24(31)26(3,4)22(28)11-14-30(23,29)8/h9,21-24,31H,10-19H2,1-8H3/t21-,22-,23+,24-,27+,28-,29+,30+/m0/s1

InChI Key

JFSHUTJDVKUMTJ-QHPUVITPSA-N

SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C)C

Solubility

Soluble in DMSO

Synonyms

beta-Amyrin, β-amyrin, beta-Amyrenol, Amyrin

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C)C

Isomeric SMILES

C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]1CC(CC2)(C)C)C

Description

The exact mass of the compound beta-Amyrin is 426.3862 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 527971. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Triterpenes - Pentacyclic Triterpenes - Supplementary Records. It belongs to the ontological category of secondary alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C30 isoprenoids (triterpenes) [PR0106]. However, this does not mean our product can be used or applied in the same or a similar way.

Beta-amyrin is a naturally occurring compound classified as a pentacyclic triterpenoid []. It is one of the most abundant triterpenoids found in higher plants [, ]. Here's a breakdown of its potential applications in scientific research:

Anti-inflammatory Properties

Studies suggest beta-amyrin may possess anti-inflammatory properties. Extracts from certain plants traditionally used for inflammation, like Ardisia elliptica, have been found to contain beta-amyrin, leading researchers to believe the compound contributes to the anti-inflammatory effects of these plants []. Additionally, research has shown beta-amyrin can inhibit collagen-induced platelet aggregation, a key factor in inflammation.

Beta-amyrin is a pentacyclic triterpenoid with the chemical formula C30H50OC_{30}H_{50}O. It is characterized by a hydroxyl group at the 3β-position of the oleanane structure, which contributes to its unique properties. The compound is typically found in various plant species and has garnered attention for its potential therapeutic applications due to its diverse biological activities .

  • Anti-inflammatory activity: Beta-amyrin may inhibit the production of inflammatory mediators like cytokines [].
  • Antifungal activity: It might disrupt the cell membrane of fungi [].
  • Hepatoprotective effects: Beta-amyrin may offer some protection against liver damage [].
  • Limited data on toxicity: More research is needed to determine the potential toxicity of beta-amyrin. However, a study suggests it may be relatively safe at certain doses [].
  • Flammability: As with most organic compounds, beta-amyrin is likely flammable.

Beta-amyrin is biosynthesized through enzymatic reactions involving beta-amyrin synthase, which catalyzes the cyclization of (S)2,3oxidosqualene(S)-2,3-oxidosqualene into beta-amyrin. This process involves a series of complex cationic rearrangements that lead to the formation of multiple chiral centers and new carbon-carbon bonds . The compound can also undergo various chemical transformations, including oxidation and esterification, which can modify its biological activity.

Beta-amyrin exhibits a range of biological activities, including:

  • Antibacterial Effects: Research indicates that beta-amyrin induces reactive oxygen species (ROS) in Escherichia coli, leading to apoptosis-like cell death .
  • Anti-inflammatory Properties: It has been shown to inhibit pro-inflammatory cytokines and may modulate immune responses, making it a candidate for treating inflammatory diseases .
  • Antifungal Activity: Beta-amyrin demonstrates antifungal properties, contributing to its potential as a therapeutic agent against fungal infections .
  • Hepatoprotective Effects: Studies suggest that beta-amyrin may protect liver cells from damage caused by toxins or oxidative stress .

The synthesis of beta-amyrin can occur through natural biosynthetic pathways or chemical synthesis. The primary biosynthetic route involves:

  • Enzymatic Cyclization: Catalyzed by beta-amyrin synthase from oxidosqualene.
  • Chemical Synthesis: Laboratory methods may include multi-step organic reactions, although these are less common compared to natural extraction from plant sources.

Various studies have focused on optimizing the extraction and purification processes from plants rich in beta-amyrin .

Beta-amyrin has several applications across different fields:

  • Pharmaceuticals: Due to its anti-inflammatory and antibacterial properties, it is being investigated for potential use in drug formulations aimed at treating infections and inflammatory conditions.
  • Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare products.
  • Food Industry: Beta-amyrin's antimicrobial properties can be utilized as a natural preservative in food products.

Interaction studies have revealed that beta-amyrin can influence various biological pathways. For instance, its ability to induce apoptosis-like death in bacterial cells suggests potential applications in developing new antibacterial agents. Additionally, its immunosuppressive effects indicate possible uses in managing autoimmune diseases or transplant rejection .

Beta-amyrin shares structural similarities with other triterpenoids, notably alpha-amyrin and lupeol. Below is a comparison highlighting their uniqueness:

CompoundStructure TypeKey FeaturesBiological Activity
Beta-AmyrinPentacyclic TriterpenoidHydroxyl group at 3β-positionAntibacterial, anti-inflammatory
Alpha-AmyrinPentacyclic TriterpenoidHydroxyl group at 3α-positionAnti-inflammatory, hepatoprotective
LupeolPentacyclic TriterpenoidDifferent double bond positioningAntioxidant, anti-cancer

While all three compounds belong to the same family of triterpenoids, their distinct structural features contribute to differing biological activities and potential therapeutic applications. Beta-amyrin's specific hydroxyl positioning and consequent reactivity set it apart as a compound of significant interest in pharmacological research .

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

9.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

426.386166214 g/mol

Monoisotopic Mass

426.386166214 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

KM8353IPSO

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 2 of 3 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

559-70-6

Wikipedia

Amyrin

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C30 isoprenoids (triterpenes) [PR0106]

Dates

Modify: 2023-08-15
1: Wen S, Gu D, Zeng H. Antitumor effects of beta-amyrin in Hep-G2 liver carcinoma cells are mediated via apoptosis induction, cell cycle disruption and activation of JNK and P38 signalling pathways. J BUON. 2018 Jul-Aug;23(4):965-970. PubMed PMID: 30358200.
2: Wei CC, Chang CH, Liao VH. Anti-Parkinsonian effects of β-amyrin are regulated via LGG-1 involved autophagy pathway in Caenorhabditis elegans. Phytomedicine. 2017 Dec 1;36:118-125. doi: 10.1016/j.phymed.2017.09.002. Epub 2017 Sep 21. PubMed PMID: 29157804.
3: Santos FA, Carvalho KMMB, Batista-Lima FJ, Nunes PIG, Viana AFSC, de Carvalho Almeida da Silva AA, da Cruz Fonseca SG, Chaves MH, Rao VS, Magalhães PJC, de Brito TS. The triterpenoid alpha, beta-amyrin prevents the impaired aortic vascular reactivity in high-fat diet-induced obese mice. Naunyn Schmiedebergs Arch Pharmacol. 2017 Oct;390(10):1029-1039. doi: 10.1007/s00210-017-1404-1. Epub 2017 Jul 17. PubMed PMID: 28717838.
4: Ishii M, Nakahara T, Ikeuchi S, Nishimura M. β-Amyrin induces angiogenesis in vascular endothelial cells through the Akt/endothelial nitric oxide synthase signaling pathway. Biochem Biophys Res Commun. 2015 Nov 27;467(4):676-82. doi: 10.1016/j.bbrc.2015.10.085. Epub 2015 Oct 20. PubMed PMID: 26498523.
5: Okoye NN, Ajaghaku DL, Okeke HN, Ilodigwe EE, Nworu CS, Okoye FB. beta-Amyrin and alpha-amyrin acetate isolated from the stem bark of Alstonia boonei display profound anti-inflammatory activity. Pharm Biol. 2014 Nov;52(11):1478-86. doi: 10.3109/13880209.2014.898078. Epub 2014 Jul 15. PubMed PMID: 25026352.
6: Otuki MF, Ferreira J, Lima FV, Meyre-Silva C, Malheiros A, Muller LA, Cani GS, Santos AR, Yunes RA, Calixto JB. Antinociceptive properties of mixture of alpha-amyrin and beta-amyrin triterpenes: evidence for participation of protein kinase C and protein kinase A pathways. J Pharmacol Exp Ther. 2005 Apr;313(1):310-8. Epub 2004 Dec 30. PubMed PMID: 15626726.

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